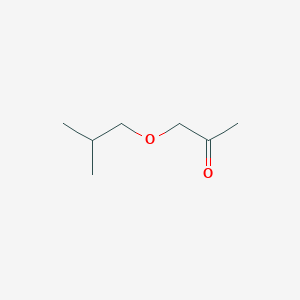
1-(2-Methylpropoxy)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropoxy)propan-2-one is an organic compound with the molecular formula C7H14O2. It is a ketone with an ether functional group, making it a versatile compound in various chemical reactions and applications. The compound is known for its unique structure, which includes a propanone backbone with a 2-methylpropoxy substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropoxy)propan-2-one can be synthesized through several methods. One common method involves the reaction of 2-methylpropanol with propanone in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COCH}_2\text{OCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady temperature and pressure, typically around 60-80°C and 1-2 atm, respectively.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylpropoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ether group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong nucleophiles like sodium ethoxide (NaOEt)
Major Products:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted ethers
Applications De Recherche Scientifique
1-(2-Methylpropoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones and ethers.
Medicine: Investigated for its potential use in drug synthesis and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropoxy)propan-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, it accepts electrons to form secondary alcohols. The ether group can participate in nucleophilic substitution, where the alkoxy group is replaced by other nucleophiles.
Comparaison Avec Des Composés Similaires
1-(2-Methoxypropoxy)propan-2-one: Similar structure but with a methoxy group instead of a methylpropoxy group.
1-(2-Ethoxypropoxy)propan-2-one: Contains an ethoxy group instead of a methylpropoxy group.
1-(2-Butoxypropoxy)propan-2-one: Features a butoxy group in place of the methylpropoxy group.
Uniqueness: 1-(2-Methylpropoxy)propan-2-one is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. The presence of the 2-methylpropoxy group influences its solubility, boiling point, and reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
56538-75-1 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
1-(2-methylpropoxy)propan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-9-5-7(3)8/h6H,4-5H2,1-3H3 |
Clé InChI |
TVUXSWPCORSNFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
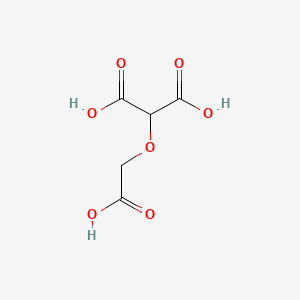
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
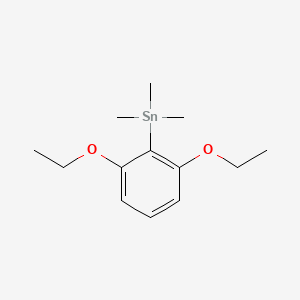

![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)

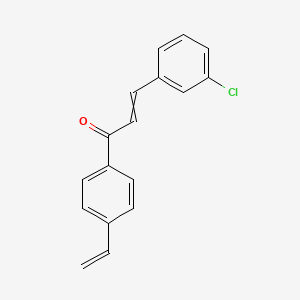
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)


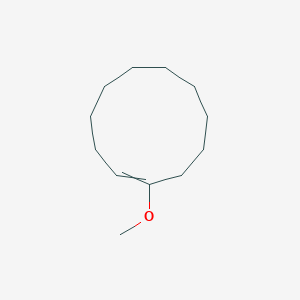
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
